REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.[N+:20]([O-])([O-:22])=[O:21].[K+].C(=O)([O-])[O-].[Na+].[Na+]>>[N:1]1([C:7]2[CH:12]=[C:11]([N+:20]([O-:22])=[O:21])[CH:10]=[CH:9][C:8]=2[O:13][CH3:14])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Potassium nitrate
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction medium is stirred until a homogeneous mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dehydrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Concentrated sulfuric acid is then added (22 ml) very slowly (25 min)
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The solution is then poured onto ice
|
Type
|
EXTRACTION
|
Details
|
The nitro derivative is extracted from the aqueous phase with ethyl acetate (4×80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography with an eluent gradient (2 to 5% methanol in dichloromethane in the presence of 0.5% aqueous ammonia)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |